molecular formula C49H81NO23 B073158 tylosin tartrate CAS No. 1405-54-5

tylosin tartrate

Numéro de catalogue B073158
Numéro CAS: 1405-54-5
Poids moléculaire: 1066.2 g/mol
Clé InChI: ICVKYYINQHWDLM-YLNALPTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Pharmasin-like molecules has evolved, emphasizing the integration of chemistry and biology to generate molecules with defined properties. Strategies involving the combination of traditional synthetic approaches with Nature's synthetic strategies and biosynthetic machinery are highlighted as potential avenues to achieve molecules with desired functionalities difficult to obtain through chemical strategies alone (Wu & Schultz, 2009).

Molecular Structure Analysis

Advancements in molecular transformer technologies have unified the approach to reaction prediction and retrosynthesis, allowing for the representation and manipulation of complex molecules, including Pharmasin, in the pharmaceutical chemical space. This approach uses SMILES text strings to represent reagents, reactants, and products, enabling the prediction of molecular structures from simpler materials (Lee et al., 2019).

Chemical Reactions and Properties

Research on the chemical reactions used for the preparation of drug candidate molecules like Pharmasin has indicated a range of chemistries employed within Process Chemistry R&D departments. This analysis reveals insights into current technologies and the gaps that exist, providing a basis for understanding the chemical properties essential for Pharmasin's synthesis (Carey et al., 2006).

Physical Properties Analysis

The physical properties of molecules such as Pharmasin are critically analyzed due to their influence on drug efficacy. Parameters like lipophilicity, pKa, and solubility play significant roles in determining a drug molecule's pharmacokinetics and pharmacology. The impact of these properties on the development and functionality of drugs has been extensively reviewed, showcasing their importance in drug design (Young, 2014).

Chemical Properties Analysis

The exploration of Pharmasin's chemical properties involves understanding its interaction with biological systems. This includes analyses of drug-like concepts such as the 'rule of five', which has gained wide acceptance in reducing attrition in drug discovery and development. These concepts are essential in evaluating and predicting the chemical properties that make Pharmasin a viable therapeutic agent (Leeson & Springthorpe, 2007).

Applications De Recherche Scientifique

Gestion des maladies en aquaculture

Tartrate de tylosine : a été évalué pour son efficacité dans le traitement des infections bactériennes chez les poissons, en particulier chez la plie olive. Le profil pharmacocinétique-pharmacodynamique, la biodisponibilité et le délai d'attente après l'administration ont été étudiés pour garantir à la fois l'efficacité contre les agents pathogènes et la sécurité pour la consommation humaine .

Synergie en médecine vétérinaire

En médecine vétérinaire, Tartrate de tylosine a été étudié en combinaison avec la colistine pour ses effets synergiques. Cette combinaison est recommandée pour l'administration orale chez les volailles pour traiter les infections causées par des germes sensibles à la formule .

Applications en culture cellulaire

Tartrate de tylosine : est utilisé dans les applications de culture cellulaire pour étudier la synthèse protéique au niveau du ribosome 50S. Il est également utilisé pour prévenir les abcès au site d'implantation chez les bovins et pour sa cinétique de disposition .

Spectre antibactérien

Le composé a un large spectre antibactérien, attaquant les micro-organismes Gram-positifs, y compris Mycoplasma gallisepticum S6, qui est important dans les maladies aviaires. Il est également efficace contre plusieurs souches de spirochètes et de leptospires .

Recherche sur la synthèse protéique

Les chercheurs utilisent Tartrate de tylosine pour étudier les mécanismes de synthèse protéique au niveau ribosomal. Cela permet de comprendre le processus de traduction et l'action des antibiotiques macrolides .

Infections à Mycoplasma chez les volailles

Tartrate de tylosine : est important dans le traitement des infections à Mycoplasma chez les volailles, qui sont des agents pathogènes respiratoires courants affectant les oiseaux. Son efficacité contre Mycoplasma gallisepticum et Mycoplasma meleagridis est particulièrement remarquable .

Pharmacocinétique en santé animale

La pharmacocinétique du Tartrate de tylosine—la façon dont il est absorbé, distribué, métabolisé et excrété chez les animaux—est cruciale pour déterminer les dosages appropriés et garantir la sécurité et l'efficacité des traitements .

Efficacité antimicrobienne

Le rôle du composé dans l'augmentation de l'efficacité antimicrobienne lorsqu'il est utilisé seul ou en combinaison avec d'autres antibiotiques est un domaine d'étude clé. Cela comprend l'exploration de ses interactions avec d'autres médicaments pour optimiser les résultats thérapeutiques .

Propriétés

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30?,32-,33-,35+,36-,37-,38-,39?,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVKYYINQHWDLM-YLNALPTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H](C([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H83NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1066.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1405-54-5
Record name Tylosin, [R-(R*,R*)]-2,3-dihydroxybutanedioate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pharmasin
Reactant of Route 2
Pharmasin
Reactant of Route 3
Pharmasin
Reactant of Route 4
Pharmasin
Reactant of Route 5
Pharmasin
Reactant of Route 6
Pharmasin

Q & A

Q1: How does tylosin tartrate exert its antibacterial effect?

A1: this compound is a macrolide antibiotic that acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, leading to bacterial growth inhibition or death. [, ]

Q2: Does this compound have any impact on the host's immune response?

A2: Research suggests that this compound may enhance humoral immune responses in chickens. Studies show increased antibody production and antibody-producing cells after this compound administration, although the exact mechanism is unclear. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, studies have utilized fluorescence spectroscopy to investigate the interaction of this compound with lysozyme. These studies provide insights into the binding mechanism and conformational changes induced by the interaction. [, ]

Q4: How does pre-incubation dipping of turkey eggs in this compound solution affect eggshell conductance?

A4: Research indicates that dipping turkey eggs in this compound solution, even when combined with a disinfectant, has a minimal effect on eggshell gas conductance. This suggests that the treatment does not significantly impact eggshell properties related to water loss or gas exchange. []

Q5: Are there alternative methods for extracting this compound that offer improved efficiency?

A5: Yes, research suggests that replacing spray drying with alternative extraction methods like thin-film air foaming during this compound production can lead to lower energy consumption, higher product yield, and reduced environmental impact. []

A5: The provided abstracts do not offer insights into any potential catalytic properties or applications of this compound.

A5: The provided abstracts do not offer insights into the application of computational chemistry or modeling techniques for this compound.

A5: The provided abstracts do not offer specific insights into the SAR of this compound.

Q6: How can the formulation of this compound be optimized for improved delivery and efficacy?

A6: Research highlights the potential of incorporating this compound into a separate pellet within growth-promoting implants for cattle. This formulation enhances the local antibacterial effect, reducing implant site abscesses and potentially improving cattle performance. [, ]

A6: The provided abstracts do not explicitly discuss SHE regulations related to this compound.

Q7: How does the route of administration affect the pharmacokinetics of this compound in chickens?

A7: Research indicates that this compound exhibits different pharmacokinetic profiles in chickens depending on the route of administration. Oral administration results in a one-compartmental open model with first-order absorption, while intravenous administration follows a two-compartmental open model. []

Q8: Does the type of tylosin salt influence its pharmacokinetic properties?

A8: Yes, studies comparing this compound and tylosin phosphate in chickens show that this compound exhibits better absorption after oral administration, resulting in higher peak plasma concentrations and overall drug exposure. []

Q9: What is the withdrawal time of this compound in olive flounder after intramuscular administration?

A9: Research suggests a withdrawal time of 10 days (rounded up from 9.84 days) for this compound in olive flounder muscle tissue after a single intramuscular injection, ensuring human safety for consumption. []

Q10: What is the in vitro activity of this compound against Streptococcus suis?

A10: Studies show that this compound, particularly when combined with amoxicillin, effectively inhibits the growth of Streptococcus suis in vitro. The combination narrows the mutant selection window, potentially reducing the development of antimicrobial resistance. [, ]

Q11: Is this compound effective in controlling American foulbrood disease in honey bees?

A11: Yes, field studies demonstrate that this compound effectively controls American foulbrood infections in honey bee colonies. Doses of 1,000 mg and 1,200 mg per colony successfully eliminate clinical signs for up to one year. Adding cherry jelly as an attractant enhances the consumption of the antibiotic. [, ]

Q12: How does the rate of resistance development against this compound compare to other pleuromutilin antibiotics?

A12: Research indicates that resistance to this compound in mycoplasmas develops at a significantly slower rate compared to another pleuromutilin derivative, 81.723 hfu. [, ]

Q13: Are there any known cross-resistance patterns between this compound and other antimicrobial classes?

A13: Studies on Klebsiella pneumoniae reveal complete cross-resistance between a pleuromutilin derivative and lincomycin and erythromycin. Moderate cross-resistance is also observed with chloramphenicol, suggesting potential limitations in treating resistant infections. []

Q14: Does the pretreatment load of Mycoplasma hyopneumoniae affect the efficacy of this compound treatment in Tibetan pigs?

A14: Yes, research indicates that Tibetan pigs with a lower pretreatment M. hyopneumoniae load show faster elimination of the bacteria after this compound treatment. This suggests that pretreatment bacterial load can be a valuable predictor of treatment efficacy. []

Q15: What are the toxicological effects of this compound in chickens?

A15: The provided abstracts do not focus on specific drug delivery and targeting strategies for this compound.

A15: The provided abstracts do not focus on biomarkers or diagnostics related to this compound treatment.

Q16: What analytical methods are commonly employed for quantifying this compound in various matrices?

A16: Several methods are utilized for determining this compound levels, including:

    A16: Research on the environmental impact of this compound highlights its potential to disrupt the gut microbiota of honey bees. Treated hives exhibit reduced bacterial diversity and are more susceptible to pathogens. []

    A16: The provided abstracts do not offer detailed information on the dissolution and solubility of this compound.

    A16: The provided abstracts emphasize the importance of method validation for ensuring the accuracy, precision, and specificity of analytical techniques used to quantify this compound in various matrices. [, , , ]

    A16: The development of a Certified Reference Material (CRM) for this compound underscores the significance of quality control and assurance measures for ensuring the accurate measurement of this antibiotic in veterinary medicinal products, food, and environmental samples. [, ]

    Q17: Does this compound administration affect T-lymphocyte and B-lymphocyte populations in chickens?

    A17: Research shows that short-term administration of this compound does not significantly alter the distribution of T-lymphocyte subpopulations (CD4+ or CD8+ cells) or B lymphocytes in the peripheral blood or spleens of chickens. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.